molecular formula C8H16ClNO2 B2577211 Methyl 5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride CAS No. 2402829-83-6

Methyl 5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B2577211
CAS No.: 2402829-83-6
M. Wt: 193.67
InChI Key: QMIFEEFRVZBTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of ammonia or an amine to form the pyrrolidine ring.

    Methylation: The pyrrolidine ring is then methylated using methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl groups at the 5-position.

    Esterification: The carboxylate group is introduced via esterification, typically using methanol and a strong acid catalyst like sulfuric acid.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding N-oxides or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles such as amines or alcohols under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products:

    Oxidation: N-oxides, carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Amides, alcohols

Scientific Research Applications

Methyl 5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its role as a building block for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting biochemical pathways and physiological processes. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, lacking the methyl and ester groups.

    N-Methylpyrrolidine: Similar structure but with a single methyl group on the nitrogen atom.

    Methyl 2-pyrrolidinecarboxylate: Lacks the dimethyl substitution at the 5-position.

Uniqueness: Methyl 5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ester group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

methyl 5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2)5-4-6(9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIFEEFRVZBTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N1)C(=O)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.